molecular formula C23H31N3O2 B8295711 tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate

tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate

Cat. No.: B8295711
M. Wt: 381.5 g/mol
InChI Key: XQTMYWNJDWWJHQ-UHFFFAOYSA-N
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Description

tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a pyridine-benzylamino group and a carbamic acid tert-butyl ester moiety. Its unique structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine-Benzylamino Intermediate: This step involves the reaction of pyridine with benzylamine under controlled conditions to form the pyridine-benzylamino intermediate.

    Cyclohexyl Substitution: The intermediate is then reacted with cyclohexyl bromide in the presence of a base to introduce the cyclohexyl group.

    Carbamic Acid Esterification: Finally, the compound undergoes esterification with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for its incorporation into polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1r,4r)-4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate

InChI

InChI=1S/C23H31N3O2/c1-23(2,3)28-22(27)26-21-9-7-20(8-10-21)25-16-17-5-4-6-19(15-17)18-11-13-24-14-12-18/h4-6,11-15,20-21,25H,7-10,16H2,1-3H3,(H,26,27)

InChI Key

XQTMYWNJDWWJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-pyridinyl benzaldehyde (10) (205 mg, 1.1 mmol) in methanol (20 ml) was added NT-Boc-1,4-diaminocyclohexane (6) (300 mg, 1.4 mmol), and the mixture was stirred at room temperature for 30 min. To this solution was added NaBH4 (0.5 g, 13.2 mmol) in portions at 0° C., and the reaction mixture was stirred at room temperature overnight. The reaction was worked up by addition of saturated aqueous Na2CO3 (2 ml), and the mixture was then extracted with chloroform (3×6 ml). The combined organic layers were dried over anhydrous MgSO4. The solvent was removed under vacuum and the residue was purified by a flash chromatography on silica gel (CH2Cl2/MeOH=10/1) to give 18 (398 mg) in 95% yield; 1H NMR (300 MHz, CDCl3): 8.66 (d, J=8.1 Hz, 2H), 7.39-7.61 (m, 6H), 4.30-4.50 (br, 1H), 3.88 (s, 2H), 3.30-3.50 (br, 1H), 2.40-2.60 (m, 1H), 1.90-2.10 (m, 4H), 1.70-1.90 (br, 1H), 1.44 (s, 9H), 1.06-1.40 (m, 4H) 13C NMR (75 MHz, CDCl3): 155.2, 150.0, 148.3, 141.5, 138.1, 129.1, 128.7, 126.6, 125.5, 121.6, 79.0, 55.6, 51.0, 49.4, 31.9, 28.3; HRMS (ESI) calcd for C23H31N3O2 (M+H+) 382.24890; found 382.24896.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

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